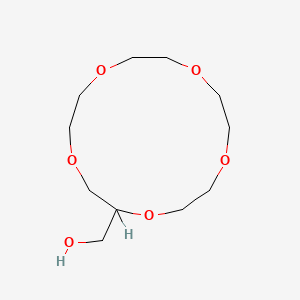

2-Hydroxymethyl-15-crown-5

描述

Significance of Lariat (B8276320) Crown Ethers in Molecular Recognition

2-Hydroxymethyl-15-crown-5 is an example of a class of compounds known as lariat crown ethers. These are crown ethers that possess a side arm, or "lariat," covalently attached to the macrocyclic ring. caltech.edu The term, evoking the image of a lasso, aptly describes how the side arm can fold over and interact with a guest cation held within the crown's cavity, providing additional coordination sites and enhancing the stability and selectivity of the host-guest complex. espublisher.com This three-dimensional complexation is a hallmark of lariat ethers and a significant advancement in molecular recognition, the process by which molecules selectively bind to one another. oup.comespublisher.com

The driving force for molecular recognition by crown ethers is primarily the ion-dipole interaction between the cation and the oxygen atoms of the ether. espublisher.com In lariat ethers, the side arm introduces further possibilities for interaction, such as hydrogen bonding or additional dipole interactions, which can "tune" the binding properties of the macrocycle. caltech.edumdpi.com This tunability is crucial for designing hosts with high selectivity for specific guest ions. mdpi.com The flexibility of the side chain allows it to adopt a conformation that optimizes the binding with the guest, a principle that has been explored to create highly selective receptors for various species, including metal ions and small organic molecules. caltech.edu The introduction of functional groups into the lariat arm, like the hydroxyl group in this compound, not only influences binding but also provides a handle for creating more complex supramolecular structures and functional materials. vulcanchem.com

Historical Context and Evolution of 15-Crown-5 (B104581) Chemistry

The history of crown ethers began in 1967 with the serendipitous synthesis of dibenzo-18-crown-6 (B77160) by Charles J. Pedersen. guidechem.com This discovery opened the door to the field of host-guest chemistry, a cornerstone of modern supramolecular chemistry, and contributed to Pedersen sharing the 1987 Nobel Prize in Chemistry. oup.com Following this discovery, a wide variety of crown ethers were synthesized, including 15-crown-5. guidechem.comwikipedia.org

15-Crown-5 is a cyclic polyether consisting of five ethylene (B1197577) oxide units, with the chemical formula (C₂H₄O)₅. wikipedia.org Its central cavity is well-suited for complexing various cations, but it shows a particular affinity for the sodium ion (Na⁺) due to the complementary size of the ion and the cavity. wikipedia.org This selective binding ability allows 15-crown-5 to dissolve salts that are typically insoluble in organic solvents, a property that makes it useful as a phase-transfer catalyst. sigmaaldrich.comchembk.com In phase-transfer catalysis, the crown ether transports an inorganic salt from an aqueous or solid phase into an organic phase where the "bare" anion becomes highly reactive. chembk.com

The chemistry of 15-crown-5 has evolved beyond its use as a simple complexing agent. It has been used to isolate and stabilize unusual chemical species, such as oxonium ions ([H₇O₃]⁺), and to form supramolecular polymers with transition metal cations. wikipedia.org The development of functionalized derivatives, such as this compound, represents a significant step in this evolution, allowing the core cation-binding properties of the 15-crown-5 macrocycle to be integrated into larger, more complex systems. vulcanchem.comchemimpex.com

Scope and Research Imperatives for this compound

The primary research imperative for this compound stems from the dual functionality of its structure: the ion-selective cavity of the 15-crown-5 ring and the reactive hydroxymethyl side group. vulcanchem.comcymitquimica.com This combination makes it a valuable building block in several areas of chemistry and materials science. vulcanchem.comchemimpex.com

A major application is in the development of ion-selective electrodes and sensors. vulcanchem.comchemimpex.com When incorporated into a membrane, this compound acts as an ionophore, selectively binding and transporting specific ions across the membrane. vulcanchem.com This selectivity is crucial for creating sensors that can accurately measure the concentration of target ions, such as metal ions in environmental samples. chemimpex.com The hydroxymethyl group facilitates the incorporation of the crown ether into polymer matrices used for these membranes. vulcanchem.com

Furthermore, this compound is utilized in liquid-liquid extraction processes for the separation of alkali and alkaline earth metals. chemimpex.com Its ability to selectively complex with certain cations allows for their efficient extraction from aqueous solutions into an organic phase. chemimpex.com In polymer chemistry, the hydroxyl group serves as a reactive site for polymerization, enabling the synthesis of advanced polymeric materials with built-in ion-binding capabilities. vulcanchem.com These materials have potential applications in various fields, including the development of drug delivery systems where the crown ether can encapsulate small molecules or ions for targeted release. chemimpex.com

Current research continues to explore new synthetic routes to improve the yield and efficiency of producing this compound and its derivatives. guidechem.com The focus remains on leveraging its unique structure for applications that require precise molecular recognition and ion transport, from analytical chemistry to advanced materials. cymitquimica.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75507-25-4 | vulcanchem.comscbt.com |

| Molecular Formula | C₁₁H₂₂O₆ | vulcanchem.comscbt.com |

| Molecular Weight | 250.29 g/mol | vulcanchem.com |

| Physical Form | Clear colorless to almost colorless liquid | vulcanchem.com |

| Boiling Point | 135°C (at 1.5 mmHg) | vulcanchem.comchemicalbook.com |

| Density | 1.175 g/mL (at 25°C) | vulcanchem.comchemicalbook.com |

| Refractive Index | 1.479 (at 20°C) | vulcanchem.comchemicalbook.com |

| Water Solubility | 58 g/L (at 25°C) | vulcanchem.comfishersci.nl |

Table 2: Summary of Research Applications for this compound

| Application Area | Description of Use | Key Feature Utilized | Source(s) |

| Ion-Selective Membranes & Sensors | Acts as an ionophore in membranes for the selective detection of metal ions in environmental and biochemical assays. | Selective cation binding by the crown ether cavity; covalent linkage to membrane via the hydroxymethyl group. | vulcanchem.comchemimpex.com |

| Extraction Processes | Serves as a ligand in liquid-liquid extraction for the separation of alkali and alkaline earth metals. | Selective complexation with specific metal ions. | chemimpex.com |

| Polymer Chemistry | Functions as a monomer or building block for synthesizing advanced polymeric materials with specific ion-binding properties. | Reactive hydroxymethyl group allows for polymerization. | vulcanchem.com |

| Drug Delivery Systems | Investigated for its potential to encapsulate ions and small molecules for targeted delivery. | Ability to form host-guest complexes; enhanced solubility and interaction with biological systems. | chemimpex.com |

| Catalysis | Potential use in catalysis due to its ability to form stable complexes with metal ions. | Selective binding properties of the crown ether framework. | cymitquimica.comchemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIQMMGCRYKJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCC(OCCOCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996978 | |

| Record name | (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-25-4 | |

| Record name | 2-Hydroxymethyl-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13-pentaoxacyclopentadecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxymethyl 15 Crown 5 and Its Functionalized Derivatives

Established Synthetic Pathways for the Core 2-Hydroxymethyl-15-crown-5 Structure

The creation of the fundamental this compound molecule has been approached through various synthetic routes, each with its own set of advantages and challenges. These methods primarily focus on the efficient construction of the polyether macrocycle.

The Williamson ether synthesis, a cornerstone of ether formation, has been adapted for the macrocyclization required to produce crown ethers. wikipedia.orgresearchgate.net For this compound, this typically involves the reaction of a diol with a dihalide or ditosylate under basic conditions. One common approach involves reacting tetraethylene glycol with formaldehyde (B43269) in the presence of a base like sodium hydroxide (B78521). vulcanchem.com Another established route begins with the protection of a functional group, followed by cyclization and deprotection. For instance, (benzyloxy)methyl crown ethers can be synthesized and subsequently debenzylated to yield the target hydroxymethyl crown ether with high purity. vulcanchem.com

A multi-step pathway has also been reported, starting with the reaction of trityl alcohol and allyl bromide to form an ether. guidechem.com This intermediate is then added to tetraethylene glycol, followed by a ring-closing reaction to form the crown ether macrocycle. guidechem.com The final step involves acidic hydrolysis to remove the trityl protecting group, yielding this compound. guidechem.com The use of templates, such as alkali metal cations (Na⁺, K⁺), can favor the formation of specific ring sizes, like the 15-membered ring of 15-crown-5 (B104581), during the cyclization step. rsc.orgunibo.it

Table 1: Examples of Modified Williamson Ether Synthesis Approaches

| Starting Materials | Key Reagents | Intermediate(s) | Final Product | Citation(s) |

| Tetraethylene glycol, Formaldehyde | Sodium hydroxide (Base) | - | This compound | vulcanchem.com |

| (Benzyloxy)methyl-functionalized acyclic polyether | Base, Deprotection agent (e.g., H₂, Pd/C) | (Benzyloxy)methyl crown ether | This compound | vulcanchem.com |

| Trityl alcohol, Allyl bromide, Tetraethylene glycol | NaH, Acid for hydrolysis | Trityl allyl ether, Acyclic polyether with trityl group | This compound | guidechem.com |

| Functionalised diol, n-ethyleneglycol-ditosylate | Base (e.g., NaH), Metal cation template (e.g., Na⁺) | Open-chain polyether | Functionalised Crown Ether | rsc.orgunibo.it |

Modern synthetic methods like ring-closing metathesis (RCM) offer an alternative for constructing macrocycles. researchgate.net RCM, often employing well-defined ruthenium catalysts like the Grubbs' catalyst, has proven effective for creating a wide variety of large rings, including those with ether linkages, and is compatible with numerous functional groups. researchgate.netnih.gov While specific applications of RCM for the direct synthesis of the core this compound are not extensively detailed, the strategy represents a powerful tool for overcoming the challenges associated with classical cyclization methods. researchgate.net The synthesis of functionalized crown ethers often relies on templated macrocyclization using appropriately substituted starting materials, which presents its own set of synthetic hurdles. rsc.orgunibo.it

To overcome the limitations of solution-based synthesis, solid-phase synthetic techniques have been explored and developed for crown ethers. in-part.com This strategy involves anchoring one of the reactants to a solid polymeric support. in-part.com By immobilizing the starting material, intermolecular reactions that lead to polymerization are effectively prevented, as the reactive sites are isolated from one another on the resin. in-part.com

This approach offers several key advantages. It eliminates the need for high-dilution conditions, allowing reactions to be run at higher concentrations. in-part.com Purification is greatly simplified; excess reagents and byproducts can be removed by simply washing the solid support, which eliminates the need for complex post-synthesis separation processes like chromatography or crystallization. in-part.com The final, clean crown ether product can then be cleaved from the resin. in-part.com Solid-phase synthesis is considered a commonly used method for preparing this compound and allows for the creation of more complex crown ether structures that are difficult to produce on a large scale using traditional methods. guidechem.comin-part.com

Functionalization and Derivatization Strategies for Tailored Properties

The hydroxymethyl group of this compound is a key feature, providing a convenient site for covalent modification. This allows the core crown ether to be tailored for specific applications by attaching it to other molecules, polymers, or materials.

A significant application of this compound is its use as a carrier molecule in prodrug design. researchgate.netresearchgate.net The hydroxyl group can be readily converted to an ester linkage through reactions with carboxylic acids. A notable example is the synthesis of crown ether-quinolone conjugates, designed to enhance the physicochemical properties and antibacterial efficacy of drugs like levofloxacin, ciprofloxacin, and nalidixic acid. researchgate.netimpactfactor.org

The Stiglich esterification is a common method employed for this purpose. researchgate.netimpactfactor.org In this procedure, the carboxylic acid of the parent drug is first activated by converting it into a more potent acylating agent, typically an acyl chloride, using a reagent like thionyl chloride. researchgate.netimpactfactor.org This activated intermediate is then reacted with this compound in the presence of a base, such as pyridine (B92270), to form the final ester prodrug. researchgate.netimpactfactor.org This approach has been shown to be effective, yielding the desired products and potentially mitigating issues like bacterial resistance by modifying the parent drug structure. researchgate.netresearchgate.net

Table 2: Synthesis of Quinolone-Crown Ether Ester Prodrugs via Stiglich Esterification

| Parent Drug | Activating Agent | Crown Ether | Product Name (Abbreviation) | Yield (%) | Melting Point (°C) | Citation(s) |

| Levofloxacin | Thionyl Chloride | This compound | Levofloxacin Acid Chloride (LAC) Prodrug | 84 | 229 | impactfactor.org |

| Ciprofloxacin | Thionyl Chloride | This compound | Ciprofloxacin Acid Chloride (CAC) Prodrug | 83 | 297-299 | impactfactor.org |

| Nalidixic Acid | Thionyl Chloride | This compound | Nalidixic Acid Chloride (NAC) Prodrug | 66 | 229 | impactfactor.org |

The ability to graft this compound onto larger structures is crucial for developing advanced materials for sensing, separation, and catalysis. chemimpex.comvulcanchem.com The hydroxymethyl group serves as an anchor point for covalent attachment to a variety of scaffolds.

Polymeric Scaffolds: The crown ether can be incorporated into polymeric materials to create functional polymers. chemimpex.comvulcanchem.com For example, hydroxymethyl-containing crown ethers can be attached to polystyrene backbones, imparting the ion-binding properties of the crown ether to the polymer. tdl.org This is typically achieved by converting the hydroxyl group to an alkoxide and reacting it with a chloromethylated polymer resin, a variation of the Williamson ether synthesis. researchgate.net

Nanomaterials: Functionalization of nanomaterials with crown ethers has led to the development of sophisticated sensors and separation media.

Gold Nanoparticles (AuNPs): this compound derivatives have been attached to gold nanoparticles to create chemosensors. In one method, the crown ether is first functionalized with a linker containing a thiol group, such as in 2-(4'-Mercaptomethyl-biphenyl-4-methoxymethyl)-15-crown-5 ether. sapub.org The thiol group readily forms a strong bond with the gold surface, creating a self-assembled monolayer of crown ethers on the nanoparticle. sapub.org These functionalized nanoparticles can then be used for the colorimetric detection of specific metal ions. sapub.org

Silica (B1680970) Nanoparticles: Crown ethers have been grafted onto stellate mesoporous silica (STMS) for the selective extraction of cations like sodium. nih.gov In this process, the silica surface is first functionalized with amine groups using a silane (B1218182) coupling agent like aminopropyltriethoxysilane (APTES). nih.gov A carboxyl-functionalized crown ether, such as 4-carboxybenzo-15-crown-5, is then coupled to the amine groups on the silica surface using peptide coupling agents, forming a stable amide bond. nih.gov

Graphene Quantum Dots (GQDs): Aminomethyl-15-crown-5 has been covalently attached to the surface of graphene quantum dots. nih.gov The carboxylic acid groups on the GQD surface are activated and then reacted with the amine group of the crown ether to form amide bonds, creating a fluorescent nanosensor for metal ion detection. nih.gov

Introduction of Side Chains for Enhanced Functionality

The modification of the this compound backbone through the addition of side chains is a primary strategy for augmenting its functionality. These appended groups, which create a class of compounds often referred to as "lariat ethers," can introduce new binding sites, improve selectivity, or impart specific biological or chemical activity. acs.org

A significant application of this approach is in the development of carrier-mediated prodrugs. researchgate.net For instance, the hydroxymethyl group can be esterified with drug molecules containing a suitable acid chloride. In one synthetic pathway, various quinolone-based drugs, such as levofloxacin, ciprofloxacin, and nalidixic acid, are first reacted with thionyl chloride to create a highly reactive acylating agent. researchgate.net This intermediate is then reacted with this compound in the presence of pyridine to form ester prodrugs. researchgate.net This method effectively links the drug molecule to the crown ether via an ester side chain, with the goal of improving the physicochemical properties and antibacterial efficacy of the parent drug. researchgate.net

Further research into functionalized crown ethers demonstrates their capacity to form complex structures with metal cations. Benzo-15-crown-5 (B77314) derivatives, for example, have been synthesized to bind with cations like Strontium (Sr²⁺) and Barium (Ba²⁺) in a 2:1 ligand-to-metal ratio, creating "sandwich" type complexes. researchgate.net In other systems, the introduction of potassium ions (K⁺) can induce the formation of a 2:2 complex, where two chiral crown ether molecules are sandwiched between two potassium ions. researchgate.net Such complexation behavior underscores the importance of side-chain engineering to control the stoichiometry and stability of metal-ligand interactions for applications in sensing and self-assembly. researchgate.net

Photochemical Functionalization Approaches

Photochemical methods offer a powerful and direct route for introducing functional groups onto the aliphatic backbone of crown ethers, bypassing more complex multi-step syntheses. rsc.orgunibo.it This approach typically involves a radical-mediated cross-dehydrogenative coupling (CDC). unibo.it The process is initiated by a photosensitizer that, upon irradiation, generates an electrophilic radical. This radical then abstracts a hydrogen atom from the crown ether, creating a new radical on the macrocycle, which subsequently reacts with a coupling partner to yield the functionalized product. rsc.orgunibo.it

A general methodology for this type of transformation involves the use of a ketone as a photosensitizer. rsc.org For the parent 15-crown-5 macrocycle, irradiation of a solution containing the crown ether, a ketone like benzophenone (B1666685) (Ph₂CO), and a functional group precursor can lead to high yields of the mono-functionalized product. rsc.orgunibo.it This technique has been successfully employed to introduce a variety of synthetically useful side chains, including cyano, alkynyl, and alkenyl groups. rsc.org The reaction conditions, such as the choice of solvent and reaction time, are tailored to the specific functional group being introduced. rsc.orgunibo.it

Below is a table summarizing the results from such photochemical functionalization reactions on 15-crown-5, as reported by Kamijo et al. rsc.orgunibo.it

| Product Functional Group | Ketone Photosensitizer | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyano | Ph₂CO | CH₃CN | 3 | 84 | rsc.org |

| Alkynyl | Ph₂CO | t-BuOH | 1 | 82 | rsc.org |

| Alkenyl | Ph₂CO | CH₃CN | 5 | 71 | rsc.org |

| Aldoxime | 4-BzPy | CH₂Cl₂ | 24 | 58 | rsc.org |

This direct functionalization is also applicable for coupling larger moieties. For example, the fullerene C₆₀ has been attached to 15-crown-5 photochemically in the presence of benzophenone, achieving a 30% yield. rsc.org

Optimizing Synthetic Efficiency and Yield for Advanced Applications

Direct functionalization routes, particularly those initiated photochemically, have proven to be highly efficient for mono-substitution. rsc.org As demonstrated in the work by Kamijo et al., high yields (up to 84%) can be achieved despite the presence of multiple reactive C-H bonds on the crown ether ring. rsc.orgunibo.it In general, procedures that rely on photochemical radical generation report higher yields compared to those using thermal or chemical activation methods. unibo.it

The optimization of reaction conditions is a universal principle for improving synthetic outcomes. For related macrocycles like benzo-15-crown-5, it has been shown that controlling the temperature and the rate of reagent addition is crucial for maximizing yield and minimizing the formation of side products. orientjchem.org For instance, producing benzo-15-crown-5 requires heating the reaction mixture to its boiling point to initiate the reaction, followed by careful temperature control. orientjchem.org While the specific parameters differ, the underlying principle of meticulous control over reaction conditions to enhance yield is directly applicable to the synthesis of aliphatic crown ethers like this compound and its derivatives. The development of efficient, high-yield, one-pot protocols is a key goal in making these versatile molecules more accessible for advanced materials science and supramolecular chemistry. rsc.orgunibo.it

Mechanisms of Cation Complexation by 2 Hydroxymethyl 15 Crown 5 and Its Derivatives

Fundamental Principles of Crown Ether-Cation Interactions

The formation of a stable complex between a crown ether and a cation is governed by several key principles, from the nature of the chemical bonds formed to the physical compatibility between the host and guest molecules.

The primary force driving the complexation of cations by crown ethers is the ion-dipole interaction. numberanalytics.comnumberanalytics.compageplace.dejst.go.jp Crown ethers, including 2-Hydroxymethyl-15-crown-5, possess a ring of ether oxygen atoms. These oxygen atoms are electron-rich, creating a polar interior with a partial negative charge. libretexts.orglibretexts.orgfiveable.me This electron-rich cavity can effectively solvate a positively charged cation, which is stabilized by the electrostatic attraction to the lone pairs of electrons on the oxygen atoms. libretexts.org This interaction is a form of coordination, where the oxygen atoms act as Lewis bases (electron donors) and the cation acts as a Lewis acid (electron acceptor), forming a coordination complex. The exterior of the crown ether ring, composed of carbon and hydrogen atoms, remains nonpolar or hydrophobic, which allows the entire complex to dissolve in organic solvents. libretexts.orgwikipedia.org The hydroxymethyl (-CH₂OH) group on this compound introduces an additional potential coordination site, which can influence the binding properties and selectivity of the molecule. vulcanchem.com

A defining characteristic of crown ethers is their ability to selectively bind specific cations. wikipedia.orgresearchgate.net This selectivity is primarily determined by the principle of size complementarity: a stable complex forms when the diameter of the cation is a good match for the size of the crown ether's cavity. pageplace.dewikipedia.orgtdl.org If the cation is too large for the cavity, it cannot be effectively encapsulated. Conversely, if the cation is too small, it will not be able to interact optimally with all the donor oxygen atoms, resulting in a weaker complex. kau.edu.sa

The parent compound, 15-crown-5 (B104581), has a cavity diameter estimated to be between 1.7 and 2.2 Å. This size is particularly complementary to the ionic diameter of the sodium cation (Na⁺, ~2.04 Å). wikipedia.org Consequently, 15-crown-5 and its derivatives, such as this compound, generally exhibit a high selectivity for Na⁺. wikipedia.orgwikipedia.orgrsc.org While it also complexes with other alkali metal ions like K⁺ (ionic diameter ~2.76 Å), the stability of these complexes is typically lower. wikipedia.orgontosight.ai This size-match selectivity allows for the preferential binding and separation of Na⁺ from a mixture of cations. taylorandfrancis.com

| Crown Ether | Cavity Diameter (Å) | Best-Fit Cation | Cation Diameter (Å) |

| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.52 |

| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 |

| 18-Crown-6 (B118740) | 2.6 - 3.2 | K⁺ | 2.76 |

| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | 3.40 |

This table illustrates the general principle of size-match selectivity for common crown ethers. Data sourced from multiple references. libretexts.orgwikipedia.orgresearchgate.net

The nature and arrangement of the donor atoms within the macrocycle significantly impact binding affinity and selectivity. muk.ac.irpageplace.de In this compound, the five ether oxygen atoms are considered "hard" donor atoms, which preferentially bind to "hard" cations like alkali (e.g., Na⁺, K⁺) and alkaline earth metals. muk.ac.ir Replacing these oxygen atoms with "softer" donor atoms, such as sulfur or nitrogen, can shift the selectivity towards "softer" cations like Ag⁺ or Pb²⁺. muk.ac.irmie-u.ac.jp

The hydroxymethyl group on this compound introduces a "lariat" arm. Such derivatives are known as lariat (B8276320) ethers. researchgate.netnih.gov This sidearm can contain additional donor groups (in this case, a hydroxyl group) that can also coordinate with the cation bound in the cavity. nih.gov This creates a three-dimensional, more encapsulating coordination, which can lead to enhanced complex stability compared to the parent crown ether. mie-u.ac.jp The flexibility or rigidity of the crown ether ring—a topological effect—also plays a crucial role. More rigid macrocycles tend to show "peak selectivity," strongly preferring cations that perfectly match their cavity size, while more flexible macrocycles can adapt to slightly larger or smaller cations, showing "plateau selectivity." muk.ac.ir

The charge of the cation is a dominant factor in determining the stability of the resulting complex, especially when size and donor atoms are well-matched. mie-u.ac.jp The electrostatic ion-dipole interaction is fundamentally stronger for cations with a higher charge density. wikipedia.org Therefore, a divalent cation (e.g., Ca²⁺) would be expected to form a more stable complex than a monovalent cation (e.g., K⁺) of similar size, assuming it can fit within the cavity. However, this effect is often modulated by the high hydration energy of divalent cations. For a crown ether to complex a cation in an aqueous solution, it must compete with the water molecules solvating the ion. Divalent cations like Ca²⁺ and Mg²⁺ have very high hydration energies, making it energetically costly to desolvate them, which can result in weaker complexation by crown ethers than might be expected based on charge alone. researchgate.netmie-u.ac.jp

Quantitative Analysis of Complexation Thermodynamics and Kinetics

To quantify the binding strength between a crown ether and a cation, chemists determine the formation constant (K_f), also known as the stability or association constant. A higher K_f value indicates a more stable complex and stronger binding. These constants are typically measured using techniques like calorimetry, potentiometry, spectroscopy (NMR, UV-Vis), and conductometry. nih.gov

The complexation of 15-crown-5 derivatives with various cations has been studied extensively. As predicted by the size-fit principle, 15-crown-5 and its substituted analogs consistently show a preference for Na⁺. The hydroxymethyl substituent in this compound can influence these values due to steric and electronic effects, as well as the potential for the hydroxyl group to participate in binding.

The table below presents representative formation constants for the complexation of cations by a surface-anchored 15-crown-5 derivative in aqueous solution, which highlights the strong selectivity for Na⁺.

| Cation | Ionic Radius (Å) | log K_f (M⁻¹) for 15C5-derivative in Water |

| Li⁺ | 0.76 | ~1.5 |

| Na⁺ | 1.02 | ~4.2 |

| K⁺ | 1.38 | ~1.8 |

| Rb⁺ | 1.52 | ~1.5 |

| Cs⁺ | 1.67 | ~1.3 |

Data adapted from studies on surface-immobilized 15-crown-5 derivatives to illustrate relative binding affinities in an aqueous environment. rsc.org The values demonstrate the pronounced selectivity for Na⁺ over other alkali metals.

The stability of these complexes is also highly dependent on the solvent used. In general, complexation is stronger in less polar solvents where the competition for the cation is weaker compared to highly polar solvents like water. muk.ac.ir

Investigation of Binding Selectivity Profiles (e.g., K+ vs. Na+ selectivity)

The parent compound, 15-crown-5, is known to be complementary to the sodium ion (Na⁺) and thus exhibits a higher selectivity for Na⁺ over potassium (K⁺). wikipedia.org The cavity size of 15-crown-5, which is approximately 1.7-2.2 Å, is a good fit for the ionic diameter of Na⁺ (1.90 Å). While it also complexes with K⁺ (ionic diameter 2.66 Å), the fit is less ideal.

The introduction of a hydroxymethyl group, as in this compound, can influence this selectivity. Research on related "lariat ether" compounds, which feature a sidearm that can also interact with the complexed cation, has shown that these modifications can significantly alter binding affinities and selectivities. For instance, linking two 15-crown-5 units can promote the formation of 2:1 (crown:cation) "sandwich" complexes with potassium ions. tdl.org This is because a single 15-crown-5 cavity is too small to optimally accommodate K⁺, but two crown ether rings can effectively "sandwich" the larger cation. tdl.orgscispace.com

Studies on bis(15-crown-5) compounds have demonstrated a preference for forming these sandwich complexes with potassium, rubidium, and cesium, while preferring 1:1 complexes with smaller alkali metal cations. tdl.org The ability to form these sandwich complexes enhances the selectivity for K⁺ over Na⁺. In some cases, synthetic ionophores based on crown ethers have demonstrated K⁺/Na⁺ selectivity that is even better than the naturally occurring antibiotic valinomycin. researchgate.net

The binding affinity of crown ethers for different cations is a key factor in their application. For example, modifying materials with 4'-aminobenzo-15-crown-5, which has a cavity size of about 0.86–1.1 Å, is used to selectively bind with Na⁺. taylorandfrancis.com

Table 1: Cation Selectivity of 15-Crown-5 and its Derivatives

| Compound/System | Preferred Cation | Complex Type | Reference |

| 15-Crown-5 | Na⁺ | 1:1 | wikipedia.org |

| Bis(15-crown-5) compounds | K⁺, Rb⁺, Cs⁺ | 2:1 Sandwich | tdl.org |

| 4'-Aminobenzo-15-crown-5 | Na⁺ | 1:1 | taylorandfrancis.com |

| trans-Stilbeno-bis-15-crown-5 | K⁺, Rb⁺ | Sandwich | scispace.com |

Solvent Effects on Complexation Equilibrium and Dynamics

The solvent plays a critical role in the complexation equilibrium and dynamics of crown ethers. The stability of the complex is influenced by the solvation of both the free ligand and the cation, as well as the complex itself. A study on the complexation of 15-crown-5 and 18-crown-6 with sodium cations in various solvent mixtures (methanol-water and dioxane-water) revealed a linear relationship between the logarithm of the equilibrium constant (log K) and the mole fraction of the organic solvent. acs.org This indicates that the solvent composition directly impacts the stability of the complex.

Generally, complexation is stronger in less polar, or "soft," solvents. This is because the solvent molecules compete less effectively with the crown ether for coordination to the cation. The hydroxymethyl group on this compound can also influence its solubility and, consequently, its complexation behavior in different solvents. For instance, derivatives of diazadithiacrown ethers containing a hydroxymethyl group are more soluble in polar solvents. researchgate.net The dynamics of complexation, including the rates of association and dissociation, are also solvent-dependent.

Structural Elucidation of Host-Guest Complexes

The stoichiometry of crown ether-cation complexes, primarily 1:1 and 2:1, is a key aspect of their structural chemistry. A 1:1 complex involves a single crown ether molecule encapsulating a single cation. vulcanchem.com This is typical when the cation size is a good match for the crown ether's cavity, such as Na⁺ with 15-crown-5. wikipedia.org

When a cation is too large for the cavity of a single crown ether, a 2:1 "sandwich" complex can form, where the cation is situated between two crown ether rings. scispace.com The formation of such sandwich complexes has been observed for K⁺ with two 15-crown-5 moieties. tdl.org The first crystal structure of a 2:1 sandwich complex was reported for benzo-15-crown-5 (B77314) with potassium iodide. tdl.org Bis-crown ethers, where two crown ether units are linked together, are specifically designed to enhance the formation of these sandwich complexes. scispace.com Research has shown that linking two oxymethyl-15-crown-5 units can promote the formation of these 2:1 complexes with potassium ions. tdl.org

A variety of spectroscopic and diffraction techniques are employed to study the architecture of these host-guest complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the structure and dynamics of these complexes in solution. Changes in the chemical shifts of the crown ether's protons and carbon atoms upon cation binding provide evidence of complex formation and can give insights into the conformation of the complex in solution. irb.hr For instance, ¹³C NMR has been used to study the ability of bis-(15-crown-5) compounds to form sandwich complexes with alkali metal salts. tdl.org

Infrared (IR) and UV-Visible Spectroscopy: These techniques are also used to characterize the complexes. IR spectroscopy can detect changes in the vibrational modes of the crown ether upon complexation, particularly the C-O-C stretching frequencies. mdpi.com UV-Visible spectroscopy is often used in conjunction with chromogenic crown ethers to monitor complexation, as the binding of a cation can induce a color change. tdl.org

Supramolecular Chemistry and Molecular Recognition Based on 2 Hydroxymethyl 15 Crown 5

2-Hydroxymethyl-15-crown-5 as a Versatile Supramolecular Host

This compound is a derivative of the 15-crown-5 (B104581) ether, featuring a hydroxymethyl group (-CH₂OH) attached to its macrocyclic ring. vulcanchem.com This structural modification imparts dual functionality, making it a highly versatile host in supramolecular chemistry. The core of its hosting ability lies in the 15-membered ring composed of five oxygen atoms. vulcanchem.com This cavity is well-suited for forming stable complexes with various cations, particularly alkali metals like sodium (Na⁺) and potassium (K⁺), through ion-dipole interactions between the cation and the lone pairs of the oxygen atoms. cymitquimica.comcymitquimica.com

Beyond simple cation binding, the strategic placement of the hydroxymethyl group provides a crucial reactive handle. This hydroxyl moiety can participate in hydrogen bonding or be chemically modified, allowing the crown ether to be anchored to other molecules or surfaces. vulcanchem.com This enables the creation of more complex and functional supramolecular systems. The compound's ability to selectively bind guests makes it an invaluable tool in molecular recognition, catalysis, and the development of chemical sensors. cymitquimica.comchemimpex.com Its structure allows for the formation of stable complexes that can be leveraged in separation techniques and the design of systems with controllable activities. chemimpex.comimpactfactor.org

Construction of Advanced Supramolecular Assemblies

The unique architecture of this compound serves as a foundational component for engineering sophisticated supramolecular structures. Its ability to engage in both non-covalent recognition and covalent bond formation is pivotal for creating ordered systems with emergent properties.

Mechanically interlocked molecules, such as rotaxanes and catenanes, are architectures where components are linked by mechanical bonds rather than covalent bonds. This compound is an excellent precursor for the wheel component in the synthesis of chemimpex.comrotaxanes. In a typical active template synthesis, the crown ether macrocycle encircles a linear molecule (the axle), which often contains an ammonium (B1175870) salt recognition site. chemrxiv.orgsci-hub.se The terminal hydroxyl group of the this compound can then be reacted with bulky "stopper" groups. This end-capping reaction mechanically traps the axle within the wheel, yielding a stable rotaxane. chemrxiv.orgresearchgate.net This approach is a cornerstone of creating molecular machines and switches, where the relative position of the wheel and axle can be controlled by external stimuli. sci-hub.se The synthesis of polyrotaxanes, where multiple crown ether wheels are threaded onto a polymer chain, can also be achieved by polymerizing pseudorotaxane monomers derived from functionalized crown ethers. rsc.org

| MIM Type | Role of this compound | Key Synthetic Step | Potential Application |

|---|---|---|---|

| chemimpex.comRotaxane | Macrocyclic wheel component | End-capping of a pseudorotaxane via the hydroxyl group | Molecular switches, molecular machines sci-hub.se |

| Polyrotaxane | Functional monomer for wheel component | Polymerization of pseudo chemimpex.comrotaxane monomers rsc.org | Advanced functional polymers, cross-linked gels rsc.org |

Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. The host-guest recognition properties of the 15-crown-5 unit are a powerful driving force for self-assembly. For instance, crown ethers functionalized with appropriate side chains can self-assemble in the solid state or in solution to form highly organized structures like molecular columns. researchgate.net The derivatization of this compound, for example by esterification with biologically active molecules, can lead to the formation of prodrugs that self-assemble into larger aggregates, potentially influencing their delivery and release profiles. impactfactor.org These assemblies are often responsive to stimuli, such as the presence of specific cations, which can modulate the host-guest interactions and thereby alter the structure of the assembly. acs.org

The hydroxyl group of this compound is a key feature that allows its direct integration into larger material frameworks. vulcanchem.com It can act as an initiator or a monomer in polymerization reactions, leading to the creation of polymers with pendant crown ether units. These functional polymers possess built-in recognition capabilities, making them suitable for applications such as ion-selective membranes, sensors, and materials for targeted extraction of metal ions. vulcanchem.comchemimpex.com For example, incorporating this crown ether into polymer matrices can create materials for controlled drug release or for enhancing the accuracy and sensitivity of sensors for environmental monitoring. vulcanchem.com Furthermore, it can be used to functionalize nanoparticles or surfaces, creating nanostructured materials with specific binding sites for advanced applications in catalysis and separation science. richmond.edu

Recognition of Neutral Guest Species

While crown ethers are renowned for their strong affinity for cations, they are also capable of forming host-guest complexes with neutral organic molecules. rsc.org This recognition is primarily driven by hydrogen bonding between the guest molecule and the oxygen atoms of the crown ether ring. Neutral guests typically possess hydrogen bond donor groups, such as amino (-NH₂), hydroxyl (-OH), or even acidic C-H groups. acs.org For example, molecules like urea, thiourea, and various amines can form stable complexes with crown ethers like 18-crown-6 (B118740), a close structural relative of 15-crown-5. acs.org The stability of these complexes depends on the complementarity in size, shape, and the number and geometry of hydrogen bonding interactions between the host and the guest. The ability of this compound to bind neutral guests expands its utility in supramolecular chemistry, enabling the construction of assemblies based on non-ionic interactions.

| Guest Molecule Type | Primary Interaction | Example Guest | Reference Principle |

|---|---|---|---|

| Amine-containing compounds | N-H···O Hydrogen Bonding | 4-Nitroaniline | acs.org |

| Amide/Thioamide compounds | N-H···O Hydrogen Bonding | Urea, Thiourea | acs.org |

| Hydroxyl-containing compounds | O-H···O Hydrogen Bonding | Water, Alcohols | acs.org |

| Acidic C-H compounds | C-H···O Hydrogen Bonding | Nitromethane, Acetonitrile | acs.org |

Multi-Component Host-Guest Systems

The versatility of this compound extends to the formation of multi-component systems, where the binding of a primary guest is influenced by the presence of other species. These systems exhibit a higher level of complexity and control. A notable example involves the formation of a pseudorotaxane between a crown ether host and a paraquat (B189505) guest. The stability of this complex can be significantly enhanced by the addition of a third component, such as a trifluoroacetate (B77799) anion. researchgate.net In this ternary system, the anion forms hydrogen bonds with the host's hydroxyl groups, pre-organizing the host and boosting its affinity for the paraquat guest. This demonstrates how secondary interactions can be used to modulate the primary recognition event, a principle that is fundamental to creating responsive materials and complex molecular logic gates. researchgate.netsigmaaldrich.com Such systems, where multiple non-covalent interactions work in concert, are crucial for mimicking the complexity of biological recognition processes. acs.org

Advanced Research Applications of 2 Hydroxymethyl 15 Crown 5 in Chemical Sciences

Ion-Selective Membranes and Electrochemical Sensors

The ability of the 15-crown-5 (B104581) moiety to selectively form stable complexes with metal cations, particularly those with a complementary size such as Na⁺ and K⁺, is a cornerstone of its application in sensor technology. The presence of the hydroxymethyl group allows for its covalent attachment to polymer backbones or other substrates, leading to the creation of robust and sensitive analytical devices.

Development of Ion-Selective Electrodes (ISEs)

2-Hydroxymethyl-15-crown-5 has proven to be an effective ionophore in the fabrication of ion-selective electrodes (ISEs). These sensors operate on the principle of potentiometry, measuring the electrical potential difference that arises from the selective binding of a target ion to the ionophore within a membrane.

A notable application is the development of an all-solid-state PVC membrane electrode for the selective determination of iron(III) ions (Fe³⁺) elsevierpure.comnih.gov. In this research, this compound was used as the neutral carrier in the membrane composition. The resulting sensor exhibited excellent performance characteristics, demonstrating the compound's utility in detecting transition metal ions. Key performance metrics of this Fe³⁺-selective electrode are summarized in the table below.

| Parameter | Value | Reference |

| Linear Dynamic Range | 8.0 x 10⁻⁶ to 1.0 x 10⁻¹ mol L⁻¹ | elsevierpure.comnih.gov |

| Detection Limit | 1.2 x 10⁻⁶ mol L⁻¹ | elsevierpure.com |

| Response Time | < 8 seconds | elsevierpure.com |

| Operational Stability | At least 2 months | elsevierpure.comnih.gov |

The electrode demonstrated high sensitivity and good selectivity for Fe³⁺ over a range of other cations, underscoring the crucial role of the this compound ionophore in achieving this performance nih.gov. The robust and reproducible response of the sensor highlights its potential for practical applications in various analytical settings elsevierpure.com.

Design of Optical and Colorimetric Sensors for Metal Ions

The functionalization of chromogenic (color-producing) molecules with this compound opens avenues for the development of optical and colorimetric sensors. In these systems, the binding of a metal ion to the crown ether cavity induces a change in the electronic properties of the attached chromophore, resulting in a measurable change in color or fluorescence.

Research into chromogenic crown ethers has shown that derivatives of 15-crown-5 can be designed to be highly selective for specific alkali metal ions tudelft.nl. For instance, by synthetically attaching a phenolic chromophore to a 15-crown-5 ring, researchers have created compounds that form intensely colored complexes upon extraction of metal cations into an organic phase. The selectivity of these sensors is influenced by the geometry between the crown ether and the chromophoric group. 15-crown-5 based reagents have demonstrated a preference for sodium ions when an eight-membered "chelate" ring is possible between the phenolate (B1203915) and the crown ether-bound metal tudelft.nl. This principle allows for the visual or spectrophotometric detection of target ions.

Furthermore, holographic sensors have been fabricated using polymers incorporating 15-crown-5 derivatives. These sensors respond to changes in ion concentration with a shift in their holographic reflection spectrum, which can be observed as a color change researchgate.net. Such sensors have shown rapid response times, typically within 30 seconds, for detecting alkali metal ions at millimolar concentrations researchgate.net.

Chemiresistive Sensing Capabilities

While specific research on chemiresistive sensors employing this compound is not extensively documented, the principles of this sensing modality suggest its potential. Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to an analyte. Crown ethers, including 15-crown-5 and its derivatives, can be incorporated into conductive materials such as polymers or nanomaterials. The binding of a metal ion to the crown ether can alter the charge carrier density or mobility within the material, leading to a detectable change in resistance. The hydroxymethyl group on this compound provides a convenient handle for covalently integrating it into such sensing materials, potentially leading to the development of novel chemiresistive sensors for metal ions.

Fluorescence Resonance Energy Transfer (FRET) Based Sensor Systems

Fluorescence Resonance Energy Transfer (FRET) is a powerful mechanism for designing ratiometric fluorescent sensors. In a FRET-based sensor, a donor fluorophore and an acceptor molecule are positioned in close proximity. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and resulting in a change in the fluorescence emission.

A ratiometric fluorescent sensor for potassium ions (K⁺) has been developed based on FRET between 15-crown-5-ether capped Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots (the donor) and a 15-crown-5-ether attached rhodamine B molecule (the acceptor). In this system, the presence of K⁺ ions facilitates the formation of a "sandwich" complex with two 15-crown-5 units, bringing the donor and acceptor into closer proximity and enhancing the FRET efficiency. This results in a decrease in the fluorescence of the quantum dots and a simultaneous increase in the fluorescence of the rhodamine B, allowing for a ratiometric and selective detection of K⁺. The use of a 15-crown-5 derivative in this system highlights the potential of this compound to be incorporated into similar FRET-based sensor designs for various metal ions.

Real-Time Monitoring and Diagnostic Applications

The rapid response times of sensors based on this compound, such as the sub-10-second response of the Fe³⁺ ISE, make them suitable for real-time monitoring applications elsevierpure.com. In industrial process control, environmental monitoring, and clinical diagnostics, the ability to continuously track the concentration of specific ions is crucial. The development of wearable electrochemical sensors is an emerging area where crown ether-based recognition elements are being explored for the real-time tracking of electrolytes like Na⁺ and K⁺ in biological fluids rsc.org. The capacity to immobilize this compound onto various substrates is a key advantage for creating durable and reliable sensors for such continuous monitoring and diagnostic purposes.

Liquid-Liquid Extraction and Separation Technologies

Liquid-liquid extraction is a widely used technique for the separation and purification of chemical compounds. Crown ethers, with their ability to selectively complex with cations and transport them from an aqueous phase to an organic phase, are valuable extractants. This compound, with its hydrophilic hydroxymethyl group and lipophilic ether backbone, possesses amphiphilic properties that can be advantageous in such separation processes.

The selectivity of 15-crown-5 derivatives in liquid-liquid extraction is highly dependent on the match between the cation size and the crown ether's cavity diameter. For alkali metals, 15-crown-5 generally shows a preference for Na⁺ due to the complementary fit. However, the formation of 2:1 "sandwich" complexes can lead to the extraction of larger cations like K⁺.

In the context of alkaline earth metals, theoretical studies using Density Functional Theory (DFT) have explored the extraction selectivity of 15-crown-5 derivatives. These studies suggest that the introduction of electron-donating groups, such as a hydroxyl group, can enhance the selectivity of the crown ether for binding metal cations. The calculated interaction energies indicate a selectivity order of Be²⁺ > Mg²⁺ > Ca²⁺ for substituted 15-crown-5 compounds.

Selective Extraction of Alkali and Alkaline Earth Metals

The selective complexation of metal ions by crown ethers is a cornerstone of their utility. The 15-crown-5 cavity size is particularly well-suited for forming stable complexes with alkali and alkaline earth metal cations. The presence of the hydroxymethyl group in this compound can further influence its complexing ability and solubility characteristics.

Theoretical studies using Density Functional Theory (DFT) on 15-crown-5 derivatives have shed light on the selective extraction of alkaline earth metal cations like Be²⁺, Mg²⁺, and Ca²⁺. atlantis-press.com These studies indicate that electron-donating substituent groups can enhance the selectivity of the crown ether for binding metal cations. atlantis-press.com Based on interaction energy, charge transfer, and HOMO-LUMO electron distribution, the selectivity of 15-crown-5 derivatives for extracting these metal ions was predicted to follow the order Be²⁺ > Mg²⁺ > Ca²⁺. atlantis-press.com

In the realm of alkali metals, derivatives of 15-crown-5 have been extensively studied for lithium extraction. For instance, benzo-15-crown-5 (B77314) has been employed as an extractant in ionic liquids for the selective recovery of lithium from aqueous solutions. mdpi.comnih.gov Such systems are being explored as a more environmentally friendly alternative to traditional solvent extraction methods that use volatile and toxic organic solvents. mdpi.com The efficiency of these extraction systems is influenced by the nature of the anion present in the lithium salt. mdpi.com

The complexation behavior of alkali metals with crown ethers can be significantly enhanced by incorporating the crown ether moiety into a polymer structure. Diblock copolymers containing crown ethers have demonstrated a complexation strength that is at least 10,000 times stronger than that of free crown ethers, facilitating the efficient extraction of metal ions from solutions with low concentrations. rsc.org

Table 1: Theoretical Selectivity of 15-Crown-5 Derivatives for Alkaline Earth Metals

| Metal Cation | Predicted Selectivity Ranking | Influencing Factors |

|---|---|---|

| Be²⁺ | 1 | Interaction Energy, Charge Transfer, Electron Distribution atlantis-press.com |

| Mg²⁺ | 2 | Interaction Energy, Charge Transfer, Electron Distribution atlantis-press.com |

| Ca²⁺ | 3 | Interaction Energy, Charge Transfer, Electron Distribution atlantis-press.com |

Applications in Nuclear Waste Remediation and Isotope Separation

The selective ion-binding properties of this compound and its analogs are of paramount importance in the fields of nuclear waste remediation and isotope separation. The ability to discriminate between isotopes of the same element is a challenging yet crucial task, particularly in the nuclear industry.

Crown ethers, including 15-crown-5 derivatives, have been identified as promising candidates for the separation of lithium isotopes (⁶Li and ⁷Li). mdpi.comresearchgate.net The enrichment of ⁶Li is vital for the development of next-generation nuclear technologies. nih.gov The separation mechanism relies on the preferential interaction of the crown ether with one of the lithium isotopes, leading to effective isotopic fractionation. mdpi.com Systems utilizing 15-crown-5 have been shown to transport Li⁺ between aqueous and organic phases, facilitating this separation. mdpi.com

The efficiency of lithium isotope separation can be significantly influenced by the experimental setup. For instance, the use of custom-made organic membranes impregnated with 15-crown-5 and ionic liquids in an electromigration process has been investigated. mdpi.comnih.gov The results from these studies indicate that the enrichment of ⁶Li is positively correlated with the applied potential, migration time, and the concentration of the organic solution. researchgate.netnih.gov

Table 2: Factors Affecting Lithium Isotope Separation using 15-Crown-5 Systems

| Factor | Effect on ⁶Li Enrichment |

|---|---|

| Applied Potential | Positive correlation researchgate.netnih.gov |

| Migration Time | Positive correlation researchgate.netnih.gov |

| Concentration of Organic Solution | Positive correlation researchgate.netnih.gov |

Investigation of Extraction Efficiency and Selectivity under Varied Conditions

The performance of this compound in extraction processes is not static but is influenced by a multitude of experimental parameters. A thorough understanding of these factors is essential for optimizing extraction efficiency and selectivity.

In the context of lithium extraction using benzo-15-crown-5 in an ionic liquid medium, the choice of the lithium salt anion has a notable impact. mdpi.com Studies have shown that systems with LiNTf₂ exhibit advantages over those with LiCl, including better extraction, reduced transfer of the extractant into the aqueous phase, and no loss of the ionic liquid, particularly when the LiNTf₂ concentration is below 2 M. mdpi.comnih.gov The higher lipophilicity of LiNTf₂ contributes to its greater extraction into the ionic liquid phase. mdpi.com

Theoretical calculations on the extraction of Sr²⁺, a component of nuclear waste, by 15-crown-5 have indicated that the direct extraction from a purely aqueous solution is not thermodynamically favorable without the presence of an organic solvent. researchgate.net This highlights the critical role of the solvent system in modulating the extraction process. The nature of the metal ion itself, including its charge, electronegativity, ionization potential, and ionic diameter, also plays a significant role in determining the interaction energy with the crown ether and, consequently, the extraction efficiency. researchgate.net

Table 3: Comparison of Lithium Salt Anions in Extraction with Benzo-15-Crown-5

| Lithium Salt | Advantages | Limitations |

|---|---|---|

| LiNTf₂ | Better extraction, lower extractant transfer, no ionic liquid loss mdpi.comnih.gov | Optimal performance below 2 M concentration mdpi.com |

| LiCl | - | Lower extraction efficiency compared to LiNTf₂ mdpi.com |

Catalysis and Phase-Transfer Phenomena

Beyond its role in separation science, this compound is a valuable tool in the realm of catalysis, particularly as a phase-transfer catalyst.

Role as Phase-Transfer Catalysts (PTCs) in Organic Synthesis

Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. wisdomlib.org This is particularly useful in reactions where the reactants are in immiscible phases, such as a solid-liquid or liquid-liquid system. wisdomlib.orgresearchgate.net Crown ethers are effective PTCs because they can encapsulate a cation, and the resulting lipophilic complex can then be transferred into an organic phase, bringing the accompanying anion with it. mdpi.com

The use of PTCs offers several advantages in organic synthesis, including accelerated reaction rates and the potential for greener chemistry by minimizing the use of hazardous solvents. wisdomlib.org 15-Crown-5 itself has been utilized as a PTC in reactions such as the anionic polymerization of phenylacetylene. sigmaaldrich.com The functionalization of the crown ether, as in this compound, can be leveraged to anchor the catalyst to a solid support or to introduce additional functionalities.

Enhancement of Reaction Rates and Selectivity in Diverse Chemical Transformations

The application of chiral crown ethers as phase-transfer catalysts has opened up avenues for asymmetric synthesis, where the catalyst influences the stereochemical outcome of a reaction. Lariat (B8276320) ethers based on a monoaza-15-crown-5 unit, which are structurally related to this compound, have been successfully employed as enantioselective PTCs in asymmetric Michael addition reactions. researchgate.net

In the addition of 2-nitropropane (B154153) to trans-chalcone, these catalysts have yielded the chiral Michael adducts with good enantioselectivities (up to 90%). researchgate.net Similarly, the reaction of diethyl acetamidomalonate with β-nitrostyrene has produced the corresponding adduct with an enantioselectivity of 95%. researchgate.net The substituents on the chalcone (B49325) substrate were found to have a significant impact on both the yield and the enantioselectivity of the reaction, with enantiomeric excess values reaching up to 99% for certain substituted chalcones. researchgate.net

Novel Catalytic Systems Incorporating this compound

The versatility of the this compound scaffold allows for its incorporation into more complex and sophisticated catalytic systems. One such approach involves the synthesis of novel chiral crown ether-squaramide phase-transfer organocatalysts. mdpi.comnih.gov In these systems, the squaramide unit, which is a potent double hydrogen bond donor, is directly linked to the nitrogen atom of an aza-crown ether. nih.gov

Another innovative strategy involves the integration of crown ethers into the supporting ligands of transition metal complexes. researchgate.net This creates catalysts with a secondary coordination sphere that can be tuned by the binding of cations. The cation held within the crown ether can pre-organize or activate substrates, induce local electric fields, and even modify the bonding in the primary coordination sphere of the transition metal, thereby influencing the catalytic activity and selectivity. researchgate.net These advanced catalytic systems demonstrate the ongoing efforts to harness the unique properties of crown ethers for the development of highly efficient and selective catalysts.

Pharmaceutical and Biomedical Research

The unique cation-binding properties and biocompatibility of this compound have positioned it as a valuable compound in pharmaceutical and biomedical research. Its ability to form stable complexes with specific ions and small molecules, coupled with a functional hydroxyl group for chemical modification, enables its use in sophisticated drug delivery and diagnostic systems.

Development of Carrier-Mediated Prodrugs to Enhance Bioavailability

A significant challenge in pharmacology is the poor bioavailability of certain drugs due to low solubility or limited permeability across biological membranes. The prodrug approach, where a drug is temporarily modified to improve its pharmacokinetic properties, is a widely used strategy to overcome these issues. This compound has been successfully employed as a carrier moiety in the synthesis of prodrugs for various active pharmaceutical ingredients.

Research has demonstrated the synthesis of carrier-mediated prodrugs by esterifying the hydroxyl group of this compound with the carboxylic acid group of certain quinolone antibiotics. This modification is designed to address pharmacokinetic challenges, enhance physicochemical characteristics, and improve the antibacterial efficacy of the parent drugs. nih.govguidechem.com The crown ether carrier can improve the drug's solubility and membrane permeability, leading to enhanced absorption and bioavailability. Once absorbed, the ester linkage is designed to be cleaved by endogenous enzymes, releasing the active drug at the target site.

For instance, new ester prodrugs of quinolone drugs have been prepared using this compound through methods like Stiglich esterification. guidechem.com These efforts aim to solve pharmacological difficulties by structurally modifying the parent drugs. nih.govguidechem.com Biological studies of these synthesized prodrugs have shown that the modification can lead to improved, concentration-dependent antibacterial activity against certain bacterial species. nih.gov

Table 1: Examples of Quinolone Antibiotics Used in Prodrug Synthesis with this compound

| Parent Drug | Drug Class | Rationale for Prodrug Formulation |

| Ciprofloxacin | Quinolone Antibiotic | Low solubility and gastrointestinal permeability. |

| Levofloxacin | Quinolone Antibiotic | To enhance physicochemical features and antibacterial efficacy. |

| Nalidixic Acid | Quinolone Antibiotic | Low solubility, absorption, and bioavailability. |

Strategies for Targeted Drug Delivery and Encapsulation

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. The unique structure of this compound, featuring a hydrophilic cavity and a more lipophilic exterior, makes it an excellent candidate for encapsulation and targeted delivery applications. guidechem.com

The central cavity of the crown ether can encapsulate specific ions or small drug molecules. researchgate.net This encapsulation can protect the drug from degradation in the biological environment and modify its pharmacokinetic profile. The exterior of the crown ether, including its hydroxymethyl group, can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors on diseased cells. This dual functionality allows for the creation of sophisticated drug delivery systems that can transport a therapeutic payload directly to the intended target. The hydrophilic nature of the compound can also enhance the solubility of poorly soluble drugs, making it a promising vehicle for pharmaceutical applications. researchgate.net

Interactions with Biological Systems and Membrane Permeability

The interaction of drug molecules with biological systems, particularly their ability to permeate cell membranes, is a critical determinant of their therapeutic effectiveness. Crown ethers like this compound possess a distinct structure with a hydrophilic interior cavity capable of binding cations and a lipophilic outer surface. guidechem.com This amphiphilic character influences how they interact with the lipid bilayers of cell membranes.

Potential in Proteomics Research

While direct studies on this compound in proteomics are emerging, the well-documented applications of closely related crown ethers, such as 15-crown-5 and 18-crown-6 (B118740), highlight its significant potential in this field. Proteomics research often involves the complex tasks of separating, identifying, and quantifying proteins and peptides from intricate biological mixtures.

Crown ethers are known to selectively bind to positively charged groups, such as the protonated side chains of basic amino acids like lysine (B10760008) and the N-terminal amino groups of peptides. nih.govacs.org This specific interaction offers several potential applications:

Peptide Separation and Enrichment: The ability to trap peptides with free primary amine groups makes crown ether-functionalized materials, such as chromatography columns, a potential tool for the selective enrichment of specific peptide populations from complex digests. researchgate.net

Ion Mobility Spectrometry (IMS): In mass spectrometry-based proteomics, crown ethers can be used as "shift reagents." nih.gov By forming complexes with peptides, they alter the peptides' size, shape, and charge, which in turn changes their drift time in an ion mobility spectrometer. This can be used to resolve peptide ions that would otherwise overlap, extending the analytical power of the technique. nih.gov

Protein Surface Modification: Research has shown that crown ethers can bind to protein surfaces, modifying their properties and stabilizing intra- or intermolecular interactions. This could be harnessed to influence protein oligomerization, modulate domain interactions, and potentially aid in the challenging process of protein crystallization for structural studies. nih.gov

The hydroxymethyl group of this compound provides a convenient point of attachment for immobilizing the crown ether onto solid supports or for conjugation with other molecules, further expanding its utility in the development of advanced tools for proteomics research.

Materials Science and Engineering

In materials science, the incorporation of specific functional molecules into larger polymer structures is a key strategy for creating advanced materials with tailored properties. This compound serves as a valuable building block in this field, primarily due to its ion-binding capabilities and the reactive hydroxyl group that allows it to be integrated into polymer chains.

Synthesis of Functional Polymeric Materials with Crown Ether Moieties

This compound is employed in the synthesis of functional polymeric materials to impart the unique properties of the crown ether to the bulk material. researchgate.net The hydroxymethyl group acts as a crucial handle, enabling the monomer to be incorporated into polymers via several synthetic routes, including condensation polymerization, addition polymerization, or grafting onto existing polymer backbones. guidechem.com

When integrated into a polymer, the crown ether moiety retains its ability to selectively bind cations. This leads to the creation of materials with a range of specialized applications:

Ion-Selective Membranes and Sensors: Polymers containing this compound can be used to create membranes that selectively transport or bind specific metal ions. This is highly valuable for applications in water purification, environmental monitoring, and the development of chemical sensors. researchgate.net

Solid-Phase Extraction: By immobilizing the crown ether onto a solid polymer support, materials can be produced for the selective extraction of metal ions from complex solutions. This is useful in analytical chemistry and for the recovery of precious metals. researchgate.net

Smart Materials: The ion-binding process is often reversible and can be influenced by external stimuli like temperature or pH. This allows for the development of "smart" polymers that change their properties (e.g., solubility, conformation) in response to the presence or absence of specific ions.

Research into the ring-opening polymerization of related compounds, such as 2-oxo-15-crown-5, has led to the creation of degradable and recyclable PEG-like polyesters, demonstrating the versatility of the 15-crown-5 scaffold in advanced polymer synthesis.

Integration into Nanoparticle Architectures for Surface Functionalization

The unique molecular recognition capabilities of this compound, particularly its affinity for specific cations, have made it a valuable ligand for the surface functionalization of various nanoparticle systems. The hydroxyl group provides a convenient anchor point for covalent attachment to nanoparticle surfaces, while the crown ether cavity acts as a selective binding site. This integration creates hybrid nanomaterials with tailored surface properties, enabling advanced applications, most notably in the field of chemical sensing.

Researchers have successfully functionalized different types of nanoparticles, including gold nanoparticles (AuNPs), semiconductor quantum dots (QDs), and nanodiamonds (NDs), with 15-crown-5 derivatives to create highly selective ion sensors. semanticscholar.orgnih.govntu.edu.tw

Gold Nanoparticles (AuNPs): Gold nanoparticles functionalized with 15-crown-5 have been developed for the colorimetric detection of potassium ions (K+) in aqueous solutions. semanticscholar.org The principle of detection relies on the formation of a stable 2:1 "sandwich" complex between two crown ether units and one potassium ion. ntu.edu.twrsc.org This complexation event brings the gold nanoparticles into close proximity, causing them to aggregate. The aggregation of AuNPs induces a distinct color change from red to blue, which is observable to the naked eye and can be quantified using spectroscopy. semanticscholar.org

Quantum Dots (QDs): The high luminescence and narrow emission bandwidths of semiconductor quantum dots make them excellent candidates for fluorescent sensors. ntu.edu.tw Scientists have synthesized water-soluble Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) core/shell quantum dots capped with 15-crown-5. ntu.edu.tw These functionalized QDs were used to detect K+ ions through a Förster Resonance Energy Transfer (FRET) mechanism between two different colored QDs. The formation of the K+ sandwich complex modulates the distance between the QDs, leading to a ratiometric change in fluorescence intensity and a detectable signal at concentrations as low as 10⁻⁶ M. ntu.edu.tw

Nanodiamonds (NDs): Nanodiamonds containing nitrogen-vacancy (NV) centers offer stable, non-bleaching fluorescence, making them robust platforms for sensing. nih.gov By functionalizing the surface of nanodiamonds with 15-crown-5, researchers have created sensors for sodium ions (Na+). The 15-crown-5 cavity has a high affinity for Na+. nih.gov When a Na+ ion binds to the crown ether on the nanodiamond surface, it forms a stable complex that alters the local charge environment. This change in surface charge affects the charge state of the NV centers within the nanodiamond, causing a measurable shift in their photoluminescence spectrum. nih.gov

The table below summarizes key research findings on the integration of 15-crown-5 into nanoparticle architectures for ion sensing.

| Nanoparticle Type | Functionalizing Agent | Target Ion | Detection Mechanism | Key Finding |

| Gold Nanoparticles (AuNPs) | 15-crown-5 derivative | K⁺ | Colorimetric change (aggregation) | Successful visual and spectroscopic detection of potassium ions in water. semanticscholar.org |

| Quantum Dots (CdSe/ZnS) | 15-crown-5 derivative | K⁺ | Ratiometric fluorescence (FRET) | High sensitivity with a detection limit in the micromolar (10⁻⁶ M) range. ntu.edu.tw |

| Nanodiamonds (NDs) | 15-crown-5 | Na⁺ | Photoluminescence shift (NV center) | Formation of 15-crown-5-Na⁺ complexes on the surface alters the NV charge state for detection. nih.gov |

Development of Adsorbents for Ion Removal and Recovery

The selective ion-binding properties of this compound are being harnessed to develop advanced adsorbent materials for the targeted removal and recovery of metal ions from aqueous solutions. By immobilizing the crown ether onto solid supports, highly efficient and reusable adsorbents can be created. This approach is particularly promising for recovering valuable metals from industrial brines and treating wastewater contaminated with heavy metals. mdpi.com

A significant application lies in the selective recovery of lithium (Li+), a critical component in battery technology. Researchers have modified cation exchange membranes with this compound (15CE) to enhance Li+ recovery from brines with high concentrations of competing ions like sodium (Na+) and magnesium (Mg2+). mdpi.com In these systems, the membrane is first treated with polydopamine (PDA), followed by the deposition of a polyethyleneimine (PEI) and 15CE complex. mdpi.com The 15-crown-5 ether creates specific channels that facilitate the transport of Li+ ions while rejecting larger ions. mdpi.com

Studies comparing membranes modified with different crown ethers (12-crown-4, 15-crown-5, and 18-crown-6) found that the 15-crown-5-modified membrane demonstrated superior performance in permselectivity for Li+ over both Na+ and Mg2+. mdpi.com This enhanced selectivity translates to significantly higher recovery efficiencies. mdpi.com